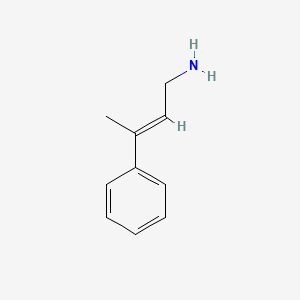

(2E)-3-phenylbut-2-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

(E)-3-phenylbut-2-en-1-amine |

InChI |

InChI=1S/C10H13N/c1-9(7-8-11)10-5-3-2-4-6-10/h2-7H,8,11H2,1H3/b9-7+ |

InChI Key |

VGCAFZUWOPGEJS-VQHVLOKHSA-N |

Isomeric SMILES |

C/C(=C\CN)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=CCN)C1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2e 3 Phenylbut 2 En 1 Amine and Its Derivatives

Direct Synthetic Pathways to Allylic Amines

Direct methods for the synthesis of allylic amines, such as (2E)-3-phenylbut-2-en-1-amine, often involve transformations of readily available starting materials like allylic alcohols or through reductive amination of corresponding carbonyl compounds. These pathways provide efficient routes to the target amine, though they may not offer control over stereochemistry.

Transformations from Allylic Alcohols and Related Substrates

The conversion of allylic alcohols to allylic amines is a fundamental transformation in organic synthesis. organic-chemistry.org Various methods have been developed to achieve this, often involving the activation of the hydroxyl group to facilitate nucleophilic substitution by an amine.

One common strategy involves the use of a molybdenum catalyst for the dehydrative allylation of allyl alcohols with amines. organic-chemistry.org This method provides a direct route to various allylic amines. For instance, an inexpensive and earth-abundant molybdenum complex can catalyze the efficient allylic amination of allyl alcohols, even with sterically bulky aliphatic amines. organic-chemistry.org This protocol is noted for its simplicity and economic viability. organic-chemistry.org

Palladium-catalyzed allylic amination is another widely employed method. The use of aqueous ammonia (B1221849) as the nitrogen source is crucial for the preparation of primary amines in these reactions. organic-chemistry.org Interestingly, ammonia gas is reported to be unreactive under these conditions. organic-chemistry.org The direct allylic amination of allylic alcohols with secondary amines can also be achieved at room temperature using a palladium catalyst in conjunction with a phosphine-borane ligand. organic-chemistry.org

The following table summarizes representative transformations of allylic alcohols to allylic amines:

| Catalyst/Reagent System | Amine Source | Substrate Scope | Key Features |

| MoO3/TiO2 | Various amines | Allyl alcohols | Solid, reusable catalyst. organic-chemistry.org |

| Molybdenum complex | Sterically bulky aliphatic amines | Allyl alcohols | Inexpensive, earth-abundant catalyst. organic-chemistry.org |

| Palladium catalyst | Aqueous ammonia | Allylic alcohols | Essential for primary amine synthesis. organic-chemistry.org |

| Palladium catalyst/phosphine-borane ligand | Secondary amines | Allylic alcohols | Room temperature reaction. organic-chemistry.org |

Reductive Amination Approaches for α-Chiral Amine Synthesis

Reductive amination is a powerful and widely used method for the synthesis of amines, including α-chiral amines. thieme-connect.comnih.gov This one-pot reaction involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This approach is highly atom-economical and is considered a green and sustainable method. organic-chemistry.orguni-bayreuth.de

The synthesis of chiral primary amines via enantioselective reductive amination (ERA) of ketones with ammonium (B1175870) salts or ammonia is a direct and attractive method. thieme-connect.com However, this transformation presents several challenges, including the reversible formation of unstable NH-imine intermediates and the strong coordination of nitrogen-containing reagents to the metal catalyst. thieme-connect.com Despite these difficulties, significant progress has been made in recent years. thieme-connect.com For instance, a bimetallic Co/Sc catalyst has been shown to efficiently mediate both borrowing hydrogen and reductive amination reactions for the synthesis of primary, secondary, and tertiary alkyl amines from ammonia, alcohols, aldehydes, and ketones. uni-bayreuth.de

The choice of reducing agent is critical in reductive amination. While hydrogen gas is commonly used in conjunction with metal catalysts, other hydride sources like Hantzsch esters, silanes, or boranes are employed in organocatalytic systems. researchgate.net For example, α-picoline-borane has been used as an efficient reducing agent for the reductive amination of aldehydes and ketones in various solvents, including water. organic-chemistry.org

Key aspects of reductive amination for amine synthesis are highlighted below:

| Reaction Type | Catalyst/Reagents | Substrates | Key Features |

| Enantioselective Reductive Amination (ERA) | Metal catalysts (e.g., Ru, Ir, Rh) | Ketones, ammonium salts/ammonia | Direct synthesis of chiral primary amines. thieme-connect.comresearchgate.net |

| Borrowing Hydrogen/Reductive Amination | Co/Sc bimetallic catalyst | Alcohols, aldehydes, ketones, ammonia | Broad product scope and reusability. uni-bayreuth.de |

| Organocatalytic Reductive Amination | Chiral phosphoric acids, Hantzsch ester | Ketones, anilines | Metal-free approach. organic-chemistry.orgresearchgate.net |

| Reductive Amination | α-picoline-borane, AcOH | Aldehydes, ketones | Can be performed in water. organic-chemistry.org |

Asymmetric Synthesis Approaches to Enantiomerically Enriched Amines

The synthesis of enantiomerically pure chiral amines is of paramount importance in the pharmaceutical and fine chemical industries. yale.edu Asymmetric catalysis, particularly the hydrogenation of prochiral imines and enamines, stands out as one of the most direct and efficient strategies to achieve this goal. nih.govresearchgate.net

Catalytic Asymmetric Hydrogenation of Imines and Enamines

Catalytic asymmetric hydrogenation (AH) of imines and enamines using chiral transition-metal complexes is a green and powerful approach for producing chiral amines. researchgate.net This method offers excellent atom economy with minimal waste, making it a highly sustainable strategy. nih.gov Despite the advantages, imines can be challenging substrates due to potential hydrolysis, the presence of E/Z stereoisomers, and their nucleophilicity. nih.gov

The direct asymmetric hydrogenation of unsaturated nitrogen-containing compounds is considered the most powerful and efficient strategy for obtaining optically active amines. nih.govacs.org Significant progress has been made in the asymmetric hydrogenation of both N-protected and unprotected imines. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation (e.g., Ir, Rh, Ni, Pd)

A variety of transition metals, including iridium (Ir), rhodium (Rh), ruthenium (Ru), palladium (Pd), and nickel (Ni), have been successfully employed in the asymmetric hydrogenation of imines and enamines. acs.orgrsc.orgrsc.org While noble metals like Ru, Rh, and Ir have historically dominated this field, there is a growing interest in developing catalysts based on more earth-abundant first-row transition metals like Ni. rsc.orgsemanticscholar.orgnih.gov

Iridium-based catalysts have proven to be highly effective for the asymmetric hydrogenation of a wide range of imines. nih.govrsc.org For instance, iridium complexes bearing phosphino-oxazoline ligands are widely used for the reduction of N-aryl imines. nih.gov Chiral iridium catalysts with spiro phosphine-amine-phosphine ligands have been developed for the challenging asymmetric hydrogenation of dialkyl imines, achieving high yields and enantioselectivities. chinesechemsoc.org

Rhodium-catalyzed asymmetric hydrogenation has also been successfully applied to the synthesis of chiral amines. rsc.org For example, a Rh-catalyzed asymmetric hydrogenation of a dibenzo[b,e]azepine substrate using a specific chiral ligand resulted in up to 96% enantiomeric excess (ee). rsc.org

Nickel-catalyzed asymmetric hydrogenation is an emerging area with significant potential due to the low cost and sustainability of nickel. rsc.orgnih.gov Efficient Ni-catalyzed asymmetric hydrogenation of β-acylamino nitroolefins has been developed, providing chiral β-amino nitroalkanes in high yields and with excellent enantioselectivities under mild conditions. rsc.orgnih.gov

Palladium-catalyzed hydrogenation, often activated by a Brønsted acid, has been shown to be highly enantioselective for the reduction of exocyclic ketimines, providing access to enantioenriched cyclic amines. nih.gov

The following table provides an overview of transition metal catalysts used in asymmetric hydrogenation:

| Metal | Ligand Type | Substrate Type | Key Features |

| Iridium (Ir) | Phosphino-oxazoline, Spiro phosphine-amine-phosphine | N-aryl imines, Dialkyl imines | High activity and enantioselectivity. nih.govchinesechemsoc.org |

| Rhodium (Rh) | Chiral diphosphines | Dibenzo[b,e]azepines | High enantiomeric excess achieved. rsc.org |

| Nickel (Ni) | Chiral diphosphines | β-acylamino nitroolefins | Earth-abundant metal, mild conditions. rsc.orgnih.gov |

| Palladium (Pd) | Chiral diphosphines (e.g., C4-TunePhos) | Exocyclic ketimines | Brønsted acid activation. nih.gov |

Development of Chiral Ligands and Catalysts (e.g., Sulfinamides, Phosphoramidites)

The success of transition metal-catalyzed asymmetric hydrogenation is heavily reliant on the design and synthesis of chiral ligands. dicp.ac.cn These ligands create a chiral environment around the metal center, enabling the stereoselective reduction of the prochiral substrate. Two prominent classes of ligands that have found widespread application are sulfinamides and phosphoramidites.

Sulfinamides: Chiral sulfinamide-based ligands have proven to be essential in a growing number of asymmetric transformations. yale.edu The sulfinyl group's ability to enhance acidity while providing a chiral environment makes it a unique feature in organocatalysis. yale.edu N-cinnamyl sulfinamides represent a class of chiral sulfur-olefin hybrid ligands that have shown high effectiveness in rhodium-catalyzed asymmetric reactions. rsc.org Furthermore, chiral sulfinamide monophosphine ligands, known as Ming-Phos, have been successfully applied in gold-catalyzed cycloaddition reactions. researchgate.net

Phosphoramidites: Phosphoramidites have emerged as a highly versatile and readily accessible class of chiral ligands. nih.govnih.gov Their modular structure allows for the creation of ligand libraries and facilitates fine-tuning for specific catalytic reactions. nih.govrug.nl These monodentate ligands have demonstrated exceptional levels of stereocontrol in various asymmetric transformations, including hydrogenations, conjugate additions, and allylic alkylations. dicp.ac.cnnih.gov Bulky and tunable phosphoramidite (B1245037) ligands have been instrumental in the development of additive-free iridium-catalyzed direct asymmetric reductive amination for the synthesis of chiral β-arylamines. rsc.org

The development of novel chiral ligands is an ongoing area of research, with the aim of creating more efficient, selective, and robust catalysts for the synthesis of enantiomerically enriched amines.

Biocatalytic Synthesis Utilizing Enzymes

Biocatalysis presents a powerful alternative to traditional chemical methods, utilizing enzymes to perform chemical transformations with high selectivity under mild, environmentally benign conditions. diva-portal.orgrug.nl For the synthesis of this compound, the key precursor is the prochiral ketone, (E)-4-phenylbut-3-en-2-one, also known as benzylideneacetone (B49655). Enzymes can convert this ketone into the desired chiral amine with high enantiopurity.

ω-Transaminases (ω-TAs) are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. researchgate.net This reaction is a cornerstone of biocatalytic amine synthesis. acs.org The process relies on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), which acts as an intermediate amine carrier. researchgate.net The catalytic cycle involves two half-reactions: first, the amino donor transfers its amine group to the PLP-enzyme complex, and second, the aminated cofactor transfers the amino group to the ketone substrate, regenerating the enzyme and producing the chiral amine product. rug.nl

The asymmetric synthesis of this compound via this method would involve the transamination of (E)-4-phenylbut-3-en-2-one. While naturally occurring ω-TAs may have limited activity on such "unnatural" substrates, protein engineering has become a critical tool to develop enzyme variants with enhanced substrate specificity and enantioselectivity. diva-portal.orgdiva-portal.org For instance, transaminases from Chromobacterium violaceum and Vibrio fluvialis have been subjects of engineering to improve their activity towards aryl-substituted substrates. rug.nl The reaction equilibrium can be shifted towards product formation by using a high concentration of an amino donor like isopropylamine, whose ketone byproduct (acetone) can be removed from the system. diva-portal.org

Table 1: Examples of ω-Transaminase Systems and Their Characteristics

| Enzyme Source/Variant | Typical Substrate Type | Amino Donor | Key Feature | Citation |

|---|---|---|---|---|

| Chromobacterium violaceum | Aryl-substituted ketones | Isopropylamine | Subject of rational redesign to improve enantiospecificity. | diva-portal.org |

| Engineered ω-TA | Bulky-bulky ketones | Alanine | Enabled the synthesis of Sitagliptin, showcasing industrial potential. | rug.nl |

Amine dehydrogenases (AmDHs) offer another efficient biocatalytic route for the reductive amination of carbonyl compounds. rsc.org These enzymes utilize ammonia as the nitrogen source and a nicotinamide (B372718) cofactor (NADH or NADPH) to directly convert ketones or aldehydes into chiral amines. rsc.orgnih.gov The process is highly atom-economical, with water being the only byproduct. acs.org

The synthesis of this compound using this method would start from (E)-4-phenylbut-3-en-2-one. The AmDH would catalyze the formation of an imine intermediate, which is then stereoselectively reduced to the final amine product. As with ω-TAs, the substrate scope of naturally occurring AmDHs can be a limitation. However, significant progress has been made by engineering other dehydrogenases, such as leucine (B10760876) dehydrogenase, to function as AmDHs with activity on non-native ketone substrates. nih.govacs.org Furthermore, research into novel reductive aminases from bacterial sources has identified enzymes capable of N-allylation, selectively reducing the C=N bond while preserving an adjacent C=C bond, a crucial feature for synthesizing allylic amines like the target compound. nih.gov

Table 2: Characteristics of Amine Dehydrogenase Systems

| Enzyme Type | Reaction Catalyzed | Cofactor | Advantage | Citation |

|---|---|---|---|---|

| Engineered AmDH | Reductive amination of ketones | NADH/NADPH | High stereoselectivity for chiral amines, often >99% ee. | rsc.org |

| Leucine Dehydrogenase Variant | Asymmetric synthesis of amines | NADH | Engineered to accept ketones instead of native α-keto acids. | nih.gov |

Enantioconvergent Substitution Reactions

Enantioconvergent synthesis provides an elegant solution for producing single-enantiomer products from racemic starting materials. This strategy is particularly effective when the starting material can rapidly racemize under the reaction conditions, a process known as dynamic kinetic resolution (DKR).

For the synthesis of chiral allylic amines like this compound, a DKR of a corresponding racemic allylic azide (B81097) is a viable and powerful approach. umn.edu In this method, a racemic precursor such as (E)-3-azido-1-phenylbut-1-ene would be used. Allylic azides can readily equilibrate between their two enantiomers at room temperature. umn.edu A chiral catalyst system can then be employed to selectively reduce one of the rapidly equilibrating enantiomers to the desired amine. This selective reaction depletes one enantiomer of the azide, and because the enantiomers are in equilibrium, the other enantiomer is continuously converted into the reactive one, theoretically allowing for a 100% yield of a single enantiomer of the product amine. umn.edu This approach is highly efficient as it avoids the 50% yield limit of classical kinetic resolutions and does not require the covalent attachment of a chiral auxiliary. umn.edu

Diastereoselective Allylation Reactions

Diastereoselective allylation reactions are a fundamental tool for carbon-carbon bond formation and the creation of stereocenters. acs.org The synthesis of homoallylic amines through the addition of an allyl organometallic reagent to an imine is a well-established method. acs.org

To construct the this compound framework, a strategy could involve the diastereoselective addition of an organometallic reagent to an imine derived from a chiral amine auxiliary. For example, the addition of allylcopper reagents to imines derived from (S)-valine has been shown to proceed with excellent diastereoselectivity (up to 98% e.e.). documentsdelivered.com A more advanced and catalytic approach involves the three-component merging of an N-H ketimine, a monosubstituted allene, and a diboron (B99234) reagent, which can deliver α-tertiary amines with high diastereoselectivity and enantioselectivity. nih.gov The resulting homoallylic amine contains a double bond that can be further functionalized or used in subsequent synthetic steps. acs.org

Multi-component Reaction Architectures for Complex Amine Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com This approach offers significant advantages in terms of step economy, reduced waste, and the rapid generation of molecular complexity. nih.gov

The synthesis of this compound or its complex derivatives can be envisioned through an MCR strategy. For instance, a reaction analogous to the Strecker synthesis could be employed, where a ketone (or aldehyde), an amine, and a cyanide source react to form an α-amino nitrile. nih.gov A plausible MCR for a derivative of the target structure could involve the one-pot reaction of benzylideneacetone (which serves as the α,β-unsaturated ketone component), an amine, and an electrophile, as demonstrated in the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. mdpi.com Another powerful MCR is the Ugi reaction, where an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a bis-amide, a scaffold that can be a precursor to more complex amine structures. mdpi.com The versatility of MCRs allows for the creation of diverse libraries of compounds by simply varying the starting components. rug.nl

Advanced Derivatization Strategies for Functionalized Analogs

Once the core structure of this compound is synthesized, its primary amine functionality serves as a versatile handle for further derivatization to create a wide range of functionalized analogs. These derivatization strategies are crucial for tuning the molecule's physical, chemical, and biological properties.

Common derivatization reactions include N-acylation, N-alkylation, and N-sulfonylation. For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. N-alkylation can be achieved with alkyl halides, while N-allylation can be performed using allylic alcohols in the presence of an appropriate catalyst. organic-chemistry.org An example of a related derivatized structure is 3-[(3-hydroxypropyl)amino]-1-phenylbut-2-en-1-one, where the amine is functionalized with a hydroxypropyl group. researchgate.net These modifications can introduce new functional groups, alter steric bulk, and change electronic properties, leading to a diverse set of analogs for various applications.

Table 3: Derivatization Strategies for this compound

| Starting Material | Reagent Type | Product Class | Potential Functional Group |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-Acyl Amide | Carbonyl |

| This compound | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Alkyl chain |

| This compound | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonamide | Sulfonyl |

| This compound | Allyl Alcohol | N-Allyl Amine | Alkene |

Synthesis of Substituted Piperazine (B1678402) Derivatives

The piperazine ring is a prevalent scaffold in many biologically active compounds. While direct synthetic routes employing this compound are not extensively documented, the synthesis of derivatives from structurally related compounds, such as 1-[(E)-3-phenyl-2-propenyl]piperazine (a cinnamyl derivative), provides a clear blueprint for creating complex piperazine-containing molecules. These syntheses highlight the utility of the phenylalkenyl motif in building elaborate molecular architectures.

A key strategy involves the N-alkylation of a pre-formed piperazine ring that already contains the core phenylalkenyl structure. For instance, a series of N-(substituted)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamides has been synthesized. sharif.edu The synthesis begins with the coupling of various substituted anilines with bromoacetyl bromide in an aqueous basic medium to generate electrophilic N-aryl-2-bromoacetamides. sharif.edu These intermediates are then reacted with 1-[(E)-3-phenyl-2-propenyl]piperazine in acetonitrile (B52724), with potassium carbonate acting as the base, to yield the final acetamide (B32628) derivatives. sharif.edu This method demonstrates an effective way to diversify the piperazine structure at the N4 position, leading to a library of compounds with varied substituents.

| Reactant 1 (Electrophile) | Reactant 2 (Nucleophile) | Reagents/Conditions | Product | Ref |

| N-(Aryl)-2-bromoacetamide | 1-[(E)-3-phenyl-2-propenyl]piperazine | K₂CO₃, Acetonitrile | N-(Aryl)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamide | sharif.edu |

| N-(4-Chlorophenyl)-2-bromoacetamide | 1-[(E)-3-phenyl-2-propenyl]piperazine | K₂CO₃, Acetonitrile | N-(4-Chlorophenyl)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamide | sharif.edu |

| N-(4-Methylphenyl)-2-bromoacetamide | 1-[(E)-3-phenyl-2-propenyl]piperazine | K₂CO₃, Acetonitrile | N-(4-Methylphenyl)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamide | sharif.edu |

| N-(4-Methoxyphenyl)-2-bromoacetamide | 1-[(E)-3-phenyl-2-propenyl]piperazine | K₂CO₃, Acetonitrile | N-(4-Methoxyphenyl)-2-{4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}acetamide | sharif.edu |

Amide Formation Reactions

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, crucial for the synthesis of peptides, polymers, and pharmaceuticals. nih.gov As a primary amine, this compound is a suitable nucleophile for reactions with carboxylic acids and their derivatives to form a wide range of N-substituted amides.

The most direct method involves the condensation of the amine with a carboxylic acid. This reaction can be facilitated by coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an acid anhydride. dur.ac.uk Reaction of these activated species with this compound, typically in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl), provides a high yield of the corresponding amide. Greener, enzymatic methods using lipases like Candida antarctica lipase (B570770) B (CALB) have also been developed for direct amidation, offering a sustainable alternative to traditional chemical methods. nih.gov

The general scheme for this reaction allows for the introduction of a vast array of R-groups, leading to a diverse library of amide derivatives of this compound.

| Amine | Carboxylic Acid Derivative | General Conditions | Product Class | Ref |

| This compound | R-COOH | Coupling Agent (e.g., DCC) or Heat | N-((2E)-3-Phenylbut-2-en-1-yl)amide | youtube.comdur.ac.uk |

| This compound | R-COCl | Base (e.g., Pyridine, Et₃N) | N-((2E)-3-Phenylbut-2-en-1-yl)amide | dur.ac.uk |

| This compound | (R-CO)₂O | Base (e.g., Pyridine) | N-((2E)-3-Phenylbut-2-en-1-yl)amide | dur.ac.uk |

| This compound | R-COOH | Candida antarctica lipase B (CALB) | N-((2E)-3-Phenylbut-2-en-1-yl)amide | nih.gov |

Construction of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are core structures in a vast number of natural products and synthetic drugs, making their synthesis a central focus of organic chemistry. openmedicinalchemistryjournal.com The structure of this compound, which contains both a primary amine and an alkene functionality, makes it a valuable building block for the construction of various heterocyclic rings through intramolecular or intermolecular cyclization reactions.

Various synthetic strategies can be envisioned that utilize the inherent reactivity of this scaffold. For example, palladium-catalyzed carboamination reactions, where an amine and an alkene on the same molecule react with an aryl bromide, can lead to the formation of complex nitrogen heterocycles like indolines. nih.gov The primary amine of this compound can act as a nucleophile in cascade reactions, attacking an electrophilic center, followed by cyclization involving the double bond.

Annulation reactions, such as the [3+2]-cycloaddition of nitroalkenes, are powerful methods for creating five-membered aromatic nitrogen heterocycles like pyrroles and pyrazoles. researchgate.net While not directly demonstrated with this compound, its structural motifs are amenable to such transformations. For example, the amine could be transformed into a reactive intermediate suitable for participating in cycloaddition or other ring-forming reactions. The presence of both nucleophilic (amine) and unsaturated (alkene) centers allows for potential participation in cascade reactions to build polycyclic systems. nih.govorganic-chemistry.org

| Reaction Type | Key Functionalities Used | Potential Heterocyclic Product | General Principle | Ref |

| Intramolecular Cyclization | Amine, Alkene | Tetrahydropyridines, Pyrrolidines | The amine attacks an internal or external electrophile, followed by the alkene participating in a ring-closing step. | nih.gov |

| Pictet-Spengler Reaction | Amine (after conversion to imine) | Tetrahydroisoquinolines | Condensation with an aldehyde followed by acid-catalyzed cyclization onto the phenyl ring. | msu.edu |

| Aza-Diels-Alder Reaction | Alkene (as dienophile), Amine (as part of imine) | Tetrahydropyridines | [4+2] cycloaddition reaction with a suitable diene, where the C=N bond formed from the amine acts as the dienophile. | msu.edu |

| Annulation with Nitroalkenes | Amine | Substituted Pyrroles | The amine could potentially react with a functionalized nitroalkene in a variation of the Barton-Zard pyrrole (B145914) synthesis. | researchgate.net |

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Investigations into Nucleophilic Addition and Enamine Formation

The synthesis of allylic amines such as (2E)-3-phenylbut-2-en-1-amine is often achieved through nucleophilic addition reactions. While classical enamine formation involves the reaction of a ketone or aldehyde with a secondary amine, the formation of a primary amine like this compound follows related principles, typically beginning with the nucleophilic attack of an amine on a carbonyl group. wikipedia.orgresearchgate.net

The general mechanism for the formation of an imine (from a primary amine) or enamine (from a secondary amine) is a reversible, acid-catalyzed process. nih.govorganic-chemistry.org The key steps are:

Nucleophilic Addition: The amine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate known as a carbinolamine after a proton transfer. researchgate.net

Dehydration: The oxygen of the carbinolamine is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group (water). nih.gov

Elimination: The lone pair of electrons on the nitrogen facilitates the elimination of water, forming a C=N double bond and yielding an iminium ion. researchgate.net

Deprotonation: In the case of primary amines, a proton is lost from the nitrogen to give a neutral imine. nih.gov For secondary amines, which lack a second proton on the nitrogen, a proton is removed from an adjacent carbon, resulting in the formation of a C=C double bond characteristic of an enamine. researchgate.netacs.org

The synthesis of this compound can be envisioned through a condensation reaction analogous to this pathway, for instance, the reaction of benzoylacetone (B1666692) with an amine source like ammonia (B1221849). chemrxiv.org In such a reaction, the enamine-like structure is a key tautomeric form of the initial product. The regioselectivity of the initial nucleophilic attack and the subsequent elimination step are critical in determining the final isomeric product.

Detailed Analysis of Catalytic Cycles in Transition Metal-Mediated Processes

Transition metals, particularly palladium, play a pivotal role in the synthesis and functionalization of allylic amines. The Tsuji-Trost reaction, or palladium-catalyzed allylic alkylation, is a powerful method for forming C-N bonds and can be used to synthesize compounds like this compound. wikipedia.orgorganic-chemistry.org

The catalytic cycle of the Tsuji-Trost allylic amination generally proceeds through the following key steps:

Oxidative Addition: A palladium(0) complex coordinates to the double bond of an allylic substrate (e.g., an allyl acetate (B1210297) or carbonate). This is followed by oxidative addition, where the leaving group is expelled, and the palladium is oxidized from Pd(0) to Pd(II), forming a characteristic η³-π-allyl palladium complex. wikipedia.org

Nucleophilic Attack: An amine nucleophile attacks one of the terminal carbons of the π-allyl ligand. The regioselectivity of this attack (i.e., at the more or less substituted carbon) is influenced by factors such as the electronic properties of the allyl ligand and the nature of the phosphine (B1218219) ligands on the palladium catalyst. organic-chemistry.org

Reductive Elimination: This attack leads to the formation of the allylic amine product and regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

A recent development has seen the merging of light-induced and "dark" palladium catalytic cycles. nih.govorganic-chemistry.org In such a system, a light-induced radical Heck reaction can generate an intermediate that then enters a classical Tsuji-Trost cycle to produce the final allylic amine. nih.govorganic-chemistry.org This dual-cycle approach expands the scope of accessible allylic amine structures from diverse starting materials. organic-chemistry.org

| Step | Description | Key Intermediate | Change in Pd Oxidation State |

|---|---|---|---|

| 1. Coordination & Oxidative Addition | The Pd(0) catalyst coordinates to the allylic substrate and displaces the leaving group. | η³-π-allyl Pd(II) complex | 0 → +2 |

| 2. Nucleophilic Attack | The amine nucleophile attacks a terminal carbon of the π-allyl ligand. | Pd(II)-product complex | No Change |

| 3. Reductive Elimination | The allylic amine product is released, regenerating the active catalyst. | Pd(0) catalyst | +2 → 0 |

Stereochemical Control Mechanisms in Asymmetric Transformations

Controlling the stereochemistry during the synthesis of this compound is crucial and can be addressed at two levels: the geometry of the double bond (E/Z isomerism) and the creation of new stereocenters (enantioselectivity).

E/Z Isomerism: The geometry of the carbon-carbon double bond can often be controlled by the choice of reaction conditions or through post-synthetic isomerization. As will be discussed in Section 3.5, visible-light photocatalysis can be employed to isomerize allylic amines, often favoring the formation of the thermodynamically less stable Z-isomer from the E-isomer. chemrxiv.org

Asymmetric Synthesis: The creation of chiral allylic amines with high enantioselectivity is a significant goal in organic synthesis. In the context of the Tsuji-Trost reaction, asymmetric allylic amination (AAA) is achieved by using chiral phosphine ligands on the palladium catalyst. wikipedia.orgacs.org These ligands create a chiral environment around the metal center, which directs the incoming amine nucleophile to one face of the π-allyl complex over the other, resulting in the preferential formation of one enantiomer. acs.org The development of sophisticated ligands, such as the Trost ligand, has enabled high levels of enantioselectivity in these transformations. wikipedia.org Furthermore, catalyst control using different transition metals, such as iridium or copper, can lead to stereodivergent synthesis, allowing access to different diastereomers of a product from the same starting material. nih.govdigitellinc.com

Examination of Competing Pathways and Side Reactions

The synthesis and reactions of this compound are subject to several competing pathways and potential side reactions that can affect the yield and purity of the desired product.

In transition metal-catalyzed allylic aminations, a primary competing pathway relates to regioselectivity . For unsymmetrical π-allyl complexes, the amine nucleophile can attack either the more substituted or the less substituted carbon atom. The outcome is often dependent on the specific ligand and nucleophile used. "Soft" nucleophiles tend to attack the less sterically hindered position, while "hard" nucleophiles may show different selectivity. organic-chemistry.org

Another significant side reaction is isomerization . The starting allylic substrate or the final amine product can undergo isomerization under the reaction conditions, leading to a mixture of constitutional isomers or stereoisomers (E/Z). For example, transition metal hydrides, which can be generated in situ, may add to the double bond and be eliminated, causing double bond migration. researchgate.net

In the synthesis of the parent ketone, 4-phenylbut-3-en-2-one, reactions with nucleophiles like cyanoacetamide can lead to various products depending on the stoichiometry. Instead of a simple 1:1 condensation, a 2:1 reaction can occur, leading to more complex bicyclic structures, highlighting the potential for unexpected competing pathways. rsc.org

Isomerization Reactions Involving Allylic Amines

The double bond in allylic amines like this compound can undergo isomerization, most notably between the E and Z geometric isomers. This transformation can be promoted by heat, acid, or, more recently, by visible-light photocatalysis. chemrxiv.org

Visible light-driven isomerization provides a highly selective and mild method for converting the thermodynamically more stable E-isomer into the Z-isomer. The mechanism involves a photosensitizer, typically an iridium or organic complex, which absorbs light and transfers its energy to the alkene. This process proceeds as follows:

Excitation: The photosensitizer (Sens) is excited by visible light to its singlet excited state (¹Sens), which then undergoes intersystem crossing to the more stable triplet state (³Sens).

Energy Transfer: The triplet sensitizer (B1316253) collides with the ground-state E-alkene, transferring its energy to produce the triplet state of the alkene (³Alkene*).

Isomerization: The triplet alkene has a low barrier to rotation around the central C-C bond. It can decay back to the ground state as either the E- or Z-isomer.

Photostationary State: Over time, a photostationary state (PSS) is reached, which is a specific ratio of E and Z isomers determined by the relative energies of the triplet states and the rates of decay.

Studies on closely related 4-arylbut-3-ene-2-amines have shown that this isomerization can achieve high selectivity for the Z-isomer. The exact composition of the photostationary state is influenced by factors such as temperature and the electronic properties of the aryl substituent. chemrxiv.org

| Substituent on Phenyl Ring | Temperature (°C) | Z:E Ratio at PSS | Sensitizer |

|---|---|---|---|

| H | 0 | 96:4 | Ir(Fppy)₃ |

| p-CF₃ | 0 | 97:3 | Ir(Fppy)₃ |

| p-OMe | 0 | 93:7 | Ir(Fppy)₃ |

| p-NO₂ | 10 | 85:15 | 2CzPN |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity of atoms can be deduced.

Expected ¹H NMR Data for (2E)-3-phenylbut-2-en-1-amine

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| NH₂ | Broad singlet | s |

| Phenyl-H | 7.20 - 7.50 | m |

| Vinylic-H | ~5.8 - 6.2 | t |

| CH₂ | ~3.4 - 3.6 | d |

Note: This is a predictive table based on analogous structures.

Similarly, dedicated ¹³C NMR data for this compound is scarce. However, analysis of related compounds allows for a reasonable prediction of the carbon resonances. The spectrum would be expected to show distinct signals for the aromatic carbons, the two sp² hybridized carbons of the double bond, the methylene (B1212753) carbon, and the methyl carbon. The chemical shifts of the olefinic carbons would further help in confirming the substitution pattern of the double bond.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=C (quaternary) | ~135 - 140 |

| Phenyl C (quaternary) | ~140 - 145 |

| Phenyl CH | ~125 - 130 |

| C=C (CH) | ~120 - 125 |

| CH₂ | ~40 - 45 |

Note: This is a predictive table based on analogous structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present and intermolecular interactions such as hydrogen bonding.

The infrared (IR) spectrum of this compound would be characterized by several key absorption bands. As a primary amine, it is expected to show two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.com The C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ range for an aliphatic amine. orgchemboulder.com The presence of the phenyl group would give rise to aromatic C-H stretching bands just above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. The C=C stretching of the butenyl chain would also be observed in this region. Hydrogen bonding involving the amine group would be expected to cause a broadening of the N-H stretching bands.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (alkene) | ~1640 - 1680 |

| C=C Stretch (aromatic) | ~1450 - 1600 |

| N-H Bend (primary amine) | 1590 - 1650 |

Note: This is a predictive table based on general spectroscopic principles and data for similar compounds.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the phenyl ring and the butenyl chain, which often give rise to strong Raman signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through analysis of its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₃N, which corresponds to a molecular weight of approximately 147.22 g/mol . smolecule.com

The mass spectrum would show a molecular ion peak (M⁺) at m/z 147. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of a methyl group (M-15), loss of an amino group (M-16), and cleavage of the benzylic bond, which would lead to the formation of a stable tropylium (B1234903) ion or related structures.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 147 | [C₁₀H₁₃N]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Note: This is a predictive table based on common fragmentation patterns of similar compounds.

X-ray Diffraction Analysis for Crystalline State Conformation

Furthermore, X-ray diffraction would elucidate the intermolecular interactions in the crystal lattice. Of particular interest would be the hydrogen bonding network formed by the primary amine groups. These interactions play a crucial role in determining the packing of the molecules in the crystal. While specific crystallographic data for this compound is not available, studies on similar molecules, such as 3-[(3-Hydroxypropyl)amino]-1-phenylbut-2-en-1-one, have shown the presence of extensive hydrogen bonding networks that dictate the crystal packing. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic structure of conjugated systems, such as that present in this compound. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In molecules with alternating single and double bonds, the most significant electronic transitions are typically the π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum, providing insights into the extent of conjugation and the probability of a particular electronic transition.

The chromophore of this compound consists of a phenyl group conjugated with a carbon-carbon double bond. This extended π-system is responsible for its characteristic UV absorption. The presence of the amine group, an auxochrome, is expected to modulate the electronic transitions of the primary chromophore through its lone pair of electrons, which can interact with the π-system. This interaction typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to the unsubstituted chromophore.

Research on a series of 2-amino-4-phenyl-6-arylbenzene-1,3-dicarbonitrile derivatives in acetonitrile (B52724) reveals strong absorption bands in the UV region, which are attributed to π → π* transitions within their extended conjugated systems. researchgate.net Although these molecules are significantly more complex than this compound, the data underscores the influence of the amino group and the phenyl rings on the absorption maxima.

Table 1: UV-Vis Absorption Data for Representative 2-amino-4-phenyl-6-arylbenzene-1,3-dicarbonitrile Derivatives in Acetonitrile

| Compound | R-Group on Phenyl at position 6 | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| S-Ph-H | -H | 358 | 32,000 |

| S-Ph-F | -F | 356 | 32,500 |

| S-Ph-Cl | -Cl | 358 | 36,000 |

| S-Ph-Br | -Br | 359 | 37,000 |

| S-Ph-CH₃ | -CH₃ | 360 | 33,500 |

| S-Ph-OCH₃ | -OCH₃ | 367 | 34,500 |

| S-Ph-N(CH₃)₂ | -N(CH₃)₂ | 400 | 38,000 |

Data sourced from a study on meta-terphenyl derivatives. researchgate.net

The data in Table 1 illustrates that the electronic properties of the substituent on the peripheral phenyl ring can fine-tune the position and intensity of the absorption maximum. researchgate.net For this compound, one would anticipate a primary absorption band corresponding to the π → π* transition of the conjugated phenyl and alkene system, likely occurring in the UVA range. The exact λmax would be influenced by the solvent polarity and the electronic state of the amine group. Further theoretical calculations and experimental measurements on the pure compound are necessary for a precise characterization of its electronic absorption properties.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic molecules. It provides a balance between accuracy and computational cost, making it ideal for exploring the complex potential energy surfaces of reactions involving allylic amines.

DFT calculations are instrumental in elucidating reaction mechanisms by identifying and characterizing the transition states (TS) that connect reactants to products. For reactions involving (2E)-3-phenylbut-2-en-1-amine, such as palladium-catalyzed allylic aminations, DFT can map out the entire reaction pathway. nih.gov The process involves optimizing the geometries of reactants, products, intermediates, and transition states.

A key outcome of these calculations is the Gibbs free energy of activation (ΔG‡), or the energy barrier, which is the difference in energy between the reactants and the transition state. A lower energy barrier corresponds to a faster reaction rate. For example, in the allylation of primary amines, DFT studies have investigated different potential mechanisms, calculating the energy barriers for each step to determine the most favorable pathway. nih.gov These calculations can reveal the crucial role of ligands and other additives in lowering the energy barriers of key steps, such as reductive elimination or ligand exchange. researchgate.net

Table 1: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction of an Allylic Amine

| Reaction Step | Transition State | Calculated ΔG‡ (kcal/mol) |

| Oxidative Addition | TS1 | 15.2 |

| Nucleophilic Attack | TS2 | 12.5 |

| Reductive Elimination | TS3 | 10.8 |

This table provides hypothetical data to illustrate the typical output of DFT calculations for determining rate-limiting steps in a multi-step reaction.

Computational methods are highly effective in predicting spectroscopic data, which serves as a powerful link between theoretical models and experimental reality. Conformational analysis is a prerequisite for accurate spectroscopic prediction. For a flexible molecule like this compound, multiple conformers exist due to rotation around single bonds. DFT calculations can be used to perform a potential energy surface scan by systematically rotating key dihedral angles to locate all stable low-energy conformers. nih.gov

Once the stable conformers are identified and their relative populations are determined via Boltzmann statistics, spectroscopic parameters can be calculated. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework. nih.gov The predicted spectra for each conformer are then averaged based on their populations to yield a final spectrum that can be directly compared with experimental data, aiding in structure elucidation. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for a Hypothetical Conformer of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₂) | 40.5 |

| C2 (=CH) | 125.8 |

| C3 (=C) | 138.2 |

| C4 (CH₃) | 16.1 |

| C-ipso (Phenyl) | 142.0 |

Note: This data is illustrative. Actual chemical shifts depend on the specific conformer and computational level of theory.

The electronic structure of this compound governs its reactivity. Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) analyses are key DFT-based tools for understanding this.

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. rsc.org It is used to predict reactive sites for electrophilic and nucleophilic attacks. nih.gov Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, such as the nitrogen lone pair and the π-system of the double bond and phenyl ring. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack, often found around the hydrogen atoms of the amine group. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO : The outermost orbital containing electrons. It represents the ability to donate electrons. The nitrogen lone pair and the phenyl-alkene π-system contribute significantly to the HOMO of this compound, making it a nucleophile.

LUMO : The innermost orbital without electrons. It represents the ability to accept electrons.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. libretexts.org A small gap suggests high reactivity and polarizability. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -½ (EHOMO + ELUMO) | Tendency to attract electrons. |

| Chemical Hardness (η) | ½ (ELUMO - EHOMO) | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. |

Modeling of Chiral Induction and Enantioselectivity

The structure of this compound is prochiral, and its synthesis or reactions can lead to chiral products. Computational modeling is a powerful tool for understanding and predicting the outcomes of enantioselective reactions, such as those used to synthesize chiral allylic amines. acs.orgacs.org

In catalyzed reactions, enantioselectivity arises from the interaction of the substrate with a chiral catalyst, typically a metal complex with a chiral ligand. organic-chemistry.org DFT calculations can model the entire catalytic cycle, focusing on the transition states of the enantioselective step. By calculating the energy barriers for the pathways leading to the (R) and (S) enantiomers, the enantiomeric excess (ee) can be predicted. The difference in activation energies (ΔΔG‡) between the two diastereomeric transition states is directly related to the product ratio. A larger ΔΔG‡ leads to higher enantioselectivity. These models can reveal that the origin of selectivity is often subtle steric and electronic interactions within the "chiral pocket" of the catalyst that favors one approach of the nucleophile or substrate over the other. acs.org

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. symbiosisonlinepublishing.com This approach is invaluable for designing new analogs of this compound with potentially enhanced or modified activities.

The QSAR process involves several steps:

Data Set Generation : A series of analogs of the parent molecule is synthesized or designed in silico. Their biological activity is measured experimentally or predicted.

Descriptor Calculation : For each analog, a set of molecular descriptors is calculated. These can be constitutional, topological, geometric, or electronic (e.g., HOMO/LUMO energies, dipole moment, atomic charges calculated via DFT).

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to create a mathematical equation that correlates the descriptors with the observed activity. symbiosisonlinepublishing.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets. researchgate.net

A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, a QSAR model might reveal that electron-withdrawing groups on the phenyl ring increase a particular activity, guiding the design of new, more potent compounds.

Advanced Applications in Synthetic Organic Chemistry

Utilization in Stereoselective TransformationsThere is no documented use of (2E)-3-phenylbut-2-en-1-amine as a chiral auxiliary, chiral base, or reactant in stereoselective transformations where its stereochemistry directs the outcome of the reaction.

Due to the absence of specific research findings for this compound in these advanced applications, providing an article that is both informative and scientifically accurate, while strictly adhering to the requested outline, is not possible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.